tBuBrettPhos Pd G3

Vue d'ensemble

Description

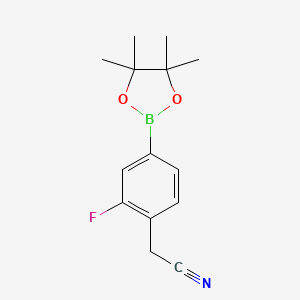

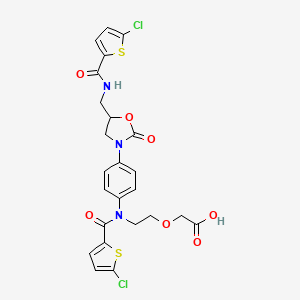

tBuBrettPhos Pd G3: is a third-generation Buchwald precatalyst, known for its versatility in cross-coupling reactions. The compound’s full chemical name is tert-BuBrettPhos-Pd-G3 , which stands for (2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium (II) methanesulfonate . This compound is air-, moisture-, and thermally-stable, making it highly suitable for various organic synthesis applications .

Applications De Recherche Scientifique

Réaction de couplage croisé de Buchwald-Hartwig

tBuBrettPhos Pd G3: est largement utilisé comme précatalyseur dans la réaction de couplage croisé de Buchwald-Hartwig . Cette réaction est essentielle pour former des liaisons carbone-azote, qui sont essentielles dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques. La stabilité et la solubilité du précatalyseur dans les solvants organiques en font un excellent choix pour la synthèse de molécules complexes avec un minimum de sous-produits.

Réaction de Heck

La réaction de Heck est un autre domaine où This compound montre une utilité significative . Elle facilite la formation de liaisons carbone-carbone entre les halogénures d'aryle et les alcènes, conduisant à la synthèse de styrènes, qui sont précieux pour la fabrication de polymères et de produits chimiques fins.

Couplage de Hiyama

Dans le couplage de Hiyama, This compound agit comme un catalyseur pour relier les composés contenant du silicium aux halogénures d'aryle ou de vinyle . Cette méthode est particulièrement utile pour la construction de liaisons carbone-silicium, qui sont répandues dans les semi-conducteurs et divers composés organosiliciés utilisés en science des matériaux.

Couplage de Negishi

This compound: est également utilisé dans les réactions de couplage de Negishi, qui sont essentielles pour créer des liaisons carbone-carbone à l'aide de réactifs organozinciques . Ce type de couplage est avantageux pour sa haute tolérance aux groupes fonctionnels, permettant la synthèse de composés organiques complexes.

Couplage de Sonogashira

Cette réaction de couplage est cruciale pour former des liaisons carbone-carbone entre les halogénures d'aryle et les alcynes terminaux, This compound servant de catalyseur . Les composés résultants contenant des alcynes ont de larges applications dans les produits pharmaceutiques et les matériaux électroniques.

Couplage de Stille

This compound: est utilisé dans le couplage de Stille pour coupler les halogénures d'aryle avec des réactifs organostanniques . Cette réaction est très appréciée en synthèse organique en raison de sa capacité à former des liaisons carbone-carbone dans des conditions douces, ce qui est essentiel pour la construction d'architectures moléculaires complexes.

Couplage de Suzuki-Miyaura

Le couplage de Suzuki-Miyaura est une autre application importante de This compound, où il catalyse la formation de liaisons entre les halogénures d'aryle et les acides boroniques . Cette réaction est largement utilisée dans la synthèse de biaryles, qui sont des structures centrales dans de nombreux principes actifs pharmaceutiques.

Arylation des esters d'acides aminés

This compound: a été appliqué avec succès dans la N-arylation des esters d'acides aminés avec des triflates d'aryle . Ce processus est effectué dans des conditions douces et est connu pour sa faible racémisation, ce qui le rend très approprié pour la synthèse de composés chiraux utilisés dans le développement de médicaments.

Mécanisme D'action

Target of Action

tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst . Its primary targets are the reactants involved in cross-coupling reactions, specifically those forming C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .

Mode of Action

The compound acts as a precatalyst, facilitating the formation of these bonds through its interaction with the reactants . It efficiently forms the active catalytic species and accurately controls the ligand: palladium ratio .

Biochemical Pathways

This compound is involved in various cross-coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the formation of complex organic compounds.

Result of Action

The result of this compound’s action is the efficient formation of desired bonds in cross-coupling reactions . For example, it has been used as a precatalyst for the N-arylation of amino acid

Analyse Biochimique

Biochemical Properties

tBuBrettPhos Pd G3 has been used as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester . It may also be used to catalyze the conversion of aryl halides to phenols in the presence of benzaldoxime as a hydroxide surrogate .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a precatalyst in cross-coupling reactions. It aids in the formation of various types of bonds, including C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .

Temporal Effects in Laboratory Settings

It is known to be air-, moisture-, and thermally-stable , suggesting that it may have a long shelf-life and remain effective over extended periods.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tBuBrettPhos Pd G3 involves the reaction of tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl with 2′-amino-1,1′-biphenyl in the presence of palladium (II) methanesulfonate . The key steps include forming a methanesulfonate ester compound, followed by reaction with the amino biphenyl to yield the final product . The process requires precise control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under controlled environments to maintain the stability of the compound. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the product .

Analyse Des Réactions Chimiques

Types of Reactions: tBuBrettPhos Pd G3 is primarily used in cross-coupling reactions for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . These reactions include:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The reactions typically involve the use of aryl halides or aryl triflates as substrates, with palladium serving as the central metal in the catalytic cycle . Common reagents include benzaldoxime as

Propriétés

IUPAC Name |

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLHIPFGYVFUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63NO5PPdS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536473-72-9 | |

| Record name | (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-3,6-dimethoxy-2-biphenylyl)phosphine (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What types of reactions is tBuBrettPhos Pd G3 known to catalyze effectively?

A1: this compound is a highly effective catalyst for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds in organic molecules.

- C-O bond formation: The research demonstrates its efficiency in synthesizing fluorinated alkyl aryl ethers via the cross-coupling of (hetero)aryl bromides with fluorinated alcohols. [] This reaction is particularly useful for preparing compounds relevant to medicinal chemistry and materials science, as the incorporation of fluorine can significantly alter a molecule's properties.

- C-S bond formation: this compound demonstrates unique catalytic activity in facilitating the thioetherification of aryl halides with thioacetates. [] This method offers a mild and efficient route to thioarenes, which are important structural motifs in various pharmaceuticals and agrochemicals.

Q2: What makes this compound particularly suitable for these reactions compared to other catalysts?

A2: While a definitive answer would require further research, the provided studies highlight some key advantages:

- High selectivity: In both papers, this compound demonstrates a high degree of selectivity for the desired cross-coupling products, minimizing unwanted side reactions. [, ] This selectivity is crucial for achieving high yields and simplifying the purification process.

- Mild reaction conditions: The reactions catalyzed by this compound proceed efficiently under relatively mild conditions, often requiring lower temperatures and shorter reaction times compared to other methods. [, ] This mildness makes it a more sustainable and practical choice for synthesizing complex molecules, especially those containing sensitive functional groups.

- Broad substrate scope: The research suggests this compound exhibits good functional group tolerance and compatibility with a variety of (hetero)aryl bromides and thioacetates. [, ] This versatility broadens its applications in synthesizing diverse libraries of organic compounds for drug discovery and materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

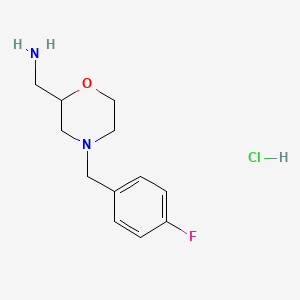

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)

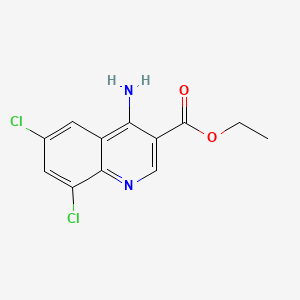

![4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B580587.png)

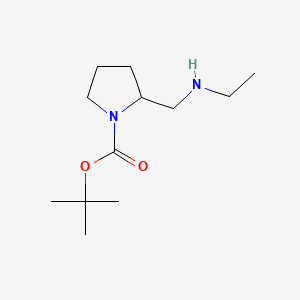

![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B580593.png)

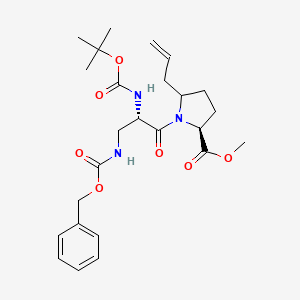

![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)

![(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B580596.png)